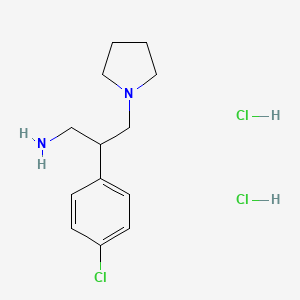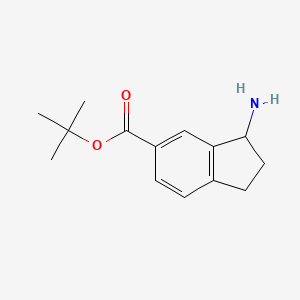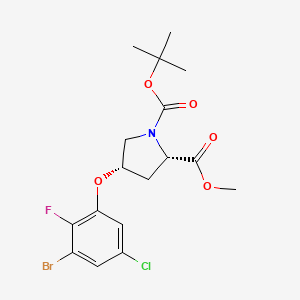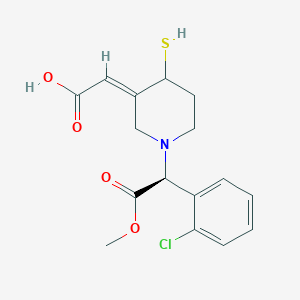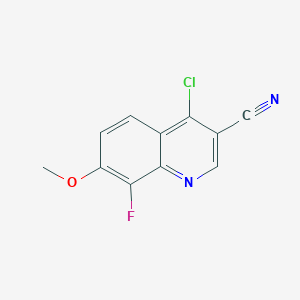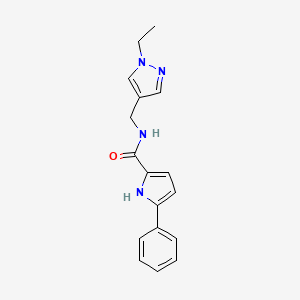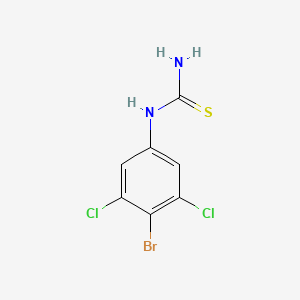
4-Bromo-3,5-dichlorophenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dichlorophenyl)thiourea typically involves the reaction of 4-bromo-3,5-dichloroaniline with thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Bromo-3,5-dichlorophenyl)thiourea may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures, including NMR, HPLC, and GC, are employed to verify the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-3,5-dichlorophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted thiourea derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Applications De Recherche Scientifique
1-(4-Bromo-3,5-dichlorophenyl)thiourea has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3,5-dichlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or exhibit anticancer activity by inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound with a similar structure but without the halogen substitutions.
1-(4-Chlorophenyl)thiourea: A similar compound with only chlorine substitutions.
1-(4-Bromophenyl)thiourea: A similar compound with only bromine substitution.
Uniqueness
1-(4-Bromo-3,5-dichlorophenyl)thiourea is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and biological activity compared to other thiourea derivatives .
Propriétés
Numéro CAS |
1263376-43-7 |
|---|---|
Formule moléculaire |
C7H5BrCl2N2S |
Poids moléculaire |
300.00 g/mol |
Nom IUPAC |
(4-bromo-3,5-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H5BrCl2N2S/c8-6-4(9)1-3(2-5(6)10)12-7(11)13/h1-2H,(H3,11,12,13) |
Clé InChI |
AXYUZTOWRFPBHN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)Br)Cl)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


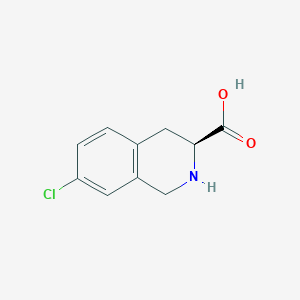
![Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B12987486.png)
![Methyl bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12987487.png)
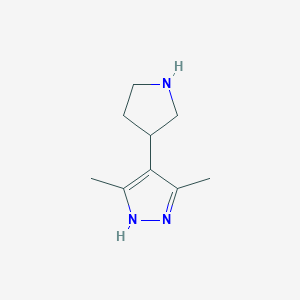
![N,N'-[(2R,2'R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)](/img/structure/B12987495.png)

